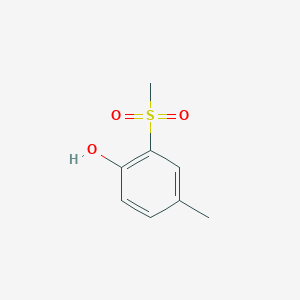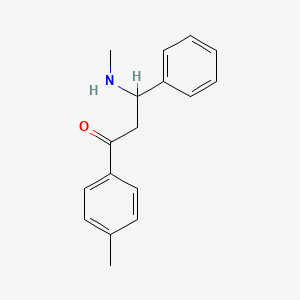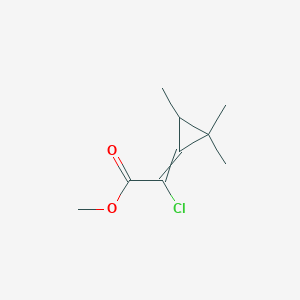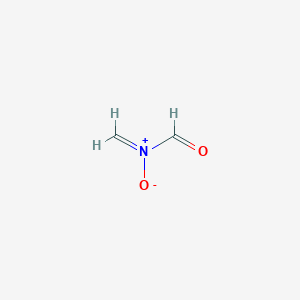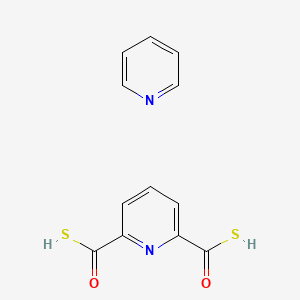![molecular formula C16H15ClO4 B14398696 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one CAS No. 88639-77-4](/img/structure/B14398696.png)
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired pyranone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-oxo-6-methyl-2H-pyran-2-one.
Reduction: Formation of 3-[1-(4-Chlorophenyl)-3-hydroxybutyl]-4-hydroxy-6-methyl-2H-pyran-2-one.
Substitution: Formation of derivatives with substituted groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Fluorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-[1-(4-Methylphenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
CAS No. |
88639-77-4 |
|---|---|
Molecular Formula |
C16H15ClO4 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C16H15ClO4/c1-9(18)7-13(11-3-5-12(17)6-4-11)15-14(19)8-10(2)21-16(15)20/h3-6,8,13,19H,7H2,1-2H3 |
InChI Key |
HZRXFLMNOJQAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)C)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


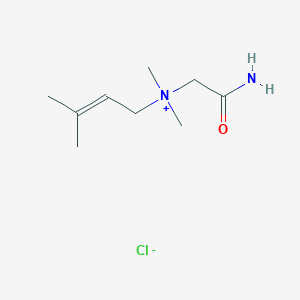
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

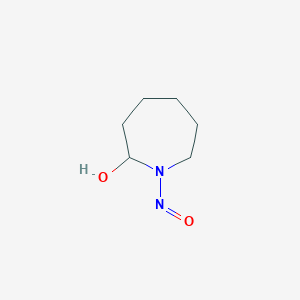
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
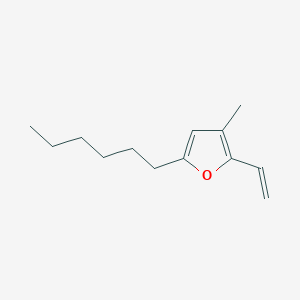
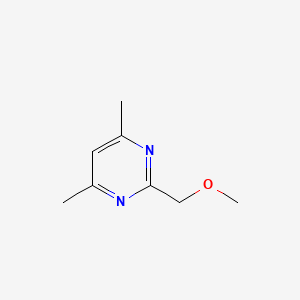
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
